![molecular formula C7H9IS B1357144 3-Iodo-2,4,5-trimethylthiophene CAS No. 60813-84-5](/img/structure/B1357144.png)
3-Iodo-2,4,5-trimethylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-2,4,5-trimethylthiophene is an organic compound with the CAS Number: 60813-84-5 . It has a molecular weight of 253.13 and a molecular formula of C7H9IS .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H9IS . This indicates that the compound contains seven carbon atoms, nine hydrogen atoms, one iodine atom, and one sulfur atom.Physical And Chemical Properties Analysis
This compound is a liquid at 20°C . It should be stored at a temperature between 0-10°C and under inert gas . It is sensitive to light, air, and heat .Scientific Research Applications
Synthesis and Polymer Development
- Polymer Synthesis : A study by Guillerez and Bidan (1998) discusses a synthesis process leading to a highly regioregular poly(3-octylthiophene) (POT), using a stable polymerizable precursor derived from 3-octylthiophene, which includes an iodo derivative (Guillerez & Bidan, 1998).
Photophysics and Photochemistry
- Photophysical Studies : The photoinduced substitution reaction in halothiophenes, including 2-iodo-5-nitrothiophene and others, was investigated by Latterini et al. (2001), focusing on quantum yields and transient species characterization (Latterini, Elisei, Aloisi, & D’Auria, 2001).
- Photophysics of Halogen-Substituted Compounds : Nag and Jenks (2004) explored the photochemistry and photophysics of halogen-substituted dibenzothiophene oxides, a study relevant to understanding the behavior of similar iodo-substituted compounds (Nag & Jenks, 2004).
Conductive Materials and Electronics
- Conductive Polymers : Research by Patra et al. (2014) on poly(3,4-ethylenedioxyselenophene) and its derivatives highlights the potential of similar thiophene-based polymers in electronic materials (Patra, Bendikov, & Chand, 2014).
Organic Synthesis and Chemistry
- Organic Synthesis Applications : Yanagisawa et al. (2009) established a protocol for the synthesis of tetraarylthiophenes, indicating the potential relevance of 3-Iodo-2,4,5-trimethylthiophene in the synthesis of complex organic molecules (Yanagisawa, Ueda, Sekizawa, & Itami, 2009).
Safety and Hazards
properties
IUPAC Name |
3-iodo-2,4,5-trimethylthiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IS/c1-4-5(2)9-6(3)7(4)8/h1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPOBSHIONYIKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1I)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20483836 |
Source
|
Record name | 3-Iodo-2,4,5-trimethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20483836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60813-84-5 |
Source
|
Record name | 3-Iodo-2,4,5-trimethylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20483836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.